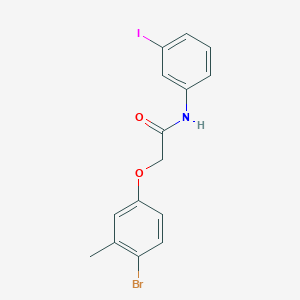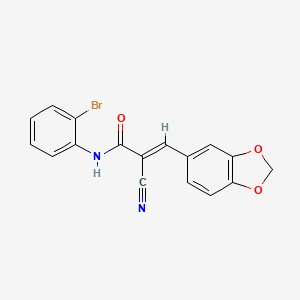
2-isobutyl-N-(4-isopropylphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Vue d'ensemble
Description
2-isobutyl-N-(4-isopropylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is a synthetic compound that belongs to the class of N-phenylanthranilic acid derivatives. This compound has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of 2-isobutyl-N-(4-isopropylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It also interacts with various cellular proteins, including transcription factors and enzymes, leading to the inhibition of pro-inflammatory and pro-oxidant molecules.
Biochemical and Physiological Effects:
2-isobutyl-N-(4-isopropylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have various biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, by blocking the activation of NF-κB. It also reduces the levels of reactive oxygen species (ROS) and inhibits lipid peroxidation, thereby protecting cells from oxidative stress-induced damage. Moreover, this compound induces apoptosis and inhibits cell proliferation in cancer cells, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-isobutyl-N-(4-isopropylphenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and enzymes. This makes it a potential candidate for the development of anti-inflammatory drugs. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2-isobutyl-N-(4-isopropylphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One direction is to explore its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as an anticancer agent for the treatment of various types of cancer, including breast, lung, and prostate cancer. Moreover, the development of more potent and selective derivatives of this compound may lead to the discovery of novel drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, 2-isobutyl-N-(4-isopropylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is a synthetic compound with various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its mechanism of action involves the modulation of various signaling pathways and cellular proteins. Although this compound has potential therapeutic applications, its low solubility in aqueous solutions may limit its use in lab experiments. Further research is needed to explore its potential as a therapeutic agent for the treatment of various diseases.
Applications De Recherche Scientifique
2-isobutyl-N-(4-isopropylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has antioxidant properties, which protect cells from oxidative stress-induced damage. Additionally, this compound has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
2-(2-methylpropyl)-1,3-dioxo-N-(4-propan-2-ylphenyl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-13(2)12-24-21(26)18-10-7-16(11-19(18)22(24)27)20(25)23-17-8-5-15(6-9-17)14(3)4/h5-11,13-14H,12H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQVTNDNDYARDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylpropyl)-1,3-dioxo-N-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-({[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B3740990.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B3740996.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B3741008.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3741017.png)
![2-(2-naphthyloxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B3741026.png)
![1-[(4-bromophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3741029.png)
![2-imino-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B3741035.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B3741040.png)

![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B3741057.png)
![2-[(4-bromo-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3741073.png)
![{4-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone](/img/structure/B3741080.png)

![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3741103.png)